molecular formula C23H17ClN2O3 B2358930 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951997-65-2

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

Cat. No. B2358930
CAS RN: 951997-65-2
M. Wt: 404.85
InChI Key: UFJFSVUJQPYAIV-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C23H17ClN2O3 and its molecular weight is 404.85. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Supramolecular Arrangements

Research on isomeric compounds similar to the specified chemical has revealed significant insights into their crystal structures and supramolecular arrangements. For instance, studies have shown the importance of cage-type and π-π dimeric motifs in these compounds, which are crucial for understanding their crystallization and molecular interactions. The presence of such dimeric motifs often arises in related compounds, indicating a potential area of application in materials science for designing new materials with specific properties (de Souza et al., 2015).

Synthesis and Molecular Docking

The synthesis of related compounds involves innovative methods, including oxidative coupling reactions that highlight the versatility of these molecules in creating complex structures. For example, the oxidative coupling of alkanones with related compounds coordinated to palladium(II) has been demonstrated, showcasing the synthetic potential of these molecules in forming novel compounds with unique structures and properties (El-Abadelah et al., 2018). Furthermore, molecular docking studies of similar compounds as anticancer and antimicrobial agents suggest their potential application in medicinal chemistry for drug design and development (Katariya et al., 2021).

Antioxidant and Antimicrobial Properties

Research on derivatives closely related to the specified chemical compound has uncovered their antioxidant and antimicrobial activities. These studies indicate the potential application of these compounds in developing new therapeutic agents with antioxidant and antimicrobial properties, which could contribute to medical research and the pharmaceutical industry (Bekircan et al., 2008).

properties

IUPAC Name

3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c24-18-4-1-16(2-5-18)19-11-17-3-6-21-20(22(17)29-23(19)27)13-26(14-28-21)12-15-7-9-25-10-8-15/h1-11H,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJFSVUJQPYAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)OCN1CC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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